molecular formula C10H18ClNO B1471532 1-(Furan-2-yl)-4-methylpentan-1-amine hydrochloride CAS No. 1864074-50-9

1-(Furan-2-yl)-4-methylpentan-1-amine hydrochloride

Cat. No.: B1471532
CAS No.: 1864074-50-9
M. Wt: 203.71 g/mol
InChI Key: COXWRQZUOGEOJK-UHFFFAOYSA-N
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Description

The compound “1-(Furan-2-yl)-4-methylpentan-1-amine hydrochloride” is a chemical compound that contains a furan ring . Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, furan derivatives can be synthesized through various methods . For example, a series of novel N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines were synthesized and evaluated for antitubercular activity .


Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods . These techniques have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .


Chemical Reactions Analysis

Furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . They undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes .


Physical And Chemical Properties Analysis

Furan derivatives have unique physical and chemical properties that can be analyzed using various techniques .

Scientific Research Applications

Biomass Conversion to Amine Intermediates

The conversion of biomass into valuable chemical intermediates is a key area of research in sustainable chemistry. A notable study demonstrates the efficient synthesis of furan-derived amines, such as 1-(furan-2-yl)-4-methylpentan-2-amine, from biomass-derived precursors. This process utilizes a ruthenium-based catalyst (Ru/C) and achieves high yields, highlighting the potential of furan compounds in the development of renewable chemical feedstocks. The study also explores a one-reactor tandem concept for direct synthesis from furfural, emphasizing the catalyst's recyclability and the method's cost-efficiency (Shi Jiang et al., 2020).

Novel Synthetic Routes and Derivatives

Research on furan derivatives reveals diverse synthetic routes and potential applications in various fields. For instance, novel furan derivatives have been synthesized from mangrove-derived endophytic fungi, showcasing the structural diversity and potential biological activity of these compounds. Such studies contribute to the exploration of natural sources for new chemical entities and their possible applications in drug discovery and material science (Liang-Liang Chen et al., 2017).

Identification and Modification Techniques

The identification and derivatization of selected cathinones, including the study of novel hydrochloride salts, shed light on the structural and spectroscopic properties of furan-based compounds. This research contributes to forensic science and the understanding of chemical modifications, potentially aiding in the detection and analysis of related substances (J. Nycz et al., 2016).

Catalytic Reactions and Complexes

The study of catalytic reactions involving furan compounds, such as the Curtis reactions with Zn complexes, provides insights into the reactivity and potential applications of furan-based ligands in coordination chemistry. These reactions contribute to the development of new materials and catalysts with specific properties (Emmanuel Blas Patricio-Rangel et al., 2019).

Mechanism of Action

The mechanism of action of furan derivatives can vary depending on their specific structure and the context in which they are used .

Safety and Hazards

The safety and hazards of furan derivatives can vary greatly depending on their specific structure and usage .

Future Directions

The future directions of furan derivatives research could involve the development of new synthesis methods, the discovery of new applications, and the improvement of existing technologies .

Properties

IUPAC Name

1-(furan-2-yl)-4-methylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-8(2)5-6-9(11)10-4-3-7-12-10;/h3-4,7-9H,5-6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXWRQZUOGEOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C1=CC=CO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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